7-Amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-13C,d3)-2H-1,4-benzodiazepin-2-one; 7-Amino-1,3-dihydro-5-(2-fluorophenyl)-1-(methyl-13C,d3)-2H-1,4-benzodiazpin-2-one; Ro 20-1815-13C,d3
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Overview
Description
7-Amino Flunitrazepam-13C,d3 is a labeled metabolite of Flunitrazepam, a benzodiazepine used to treat severe insomnia and assist with anesthesia. This compound is particularly useful in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as metabolic research, environmental studies, and clinical diagnostics.
Preparation Methods
The synthesis of 7-Amino Flunitrazepam-13C,d3 involves the reduction of the nitro functionality in the parent drug, Flunitrazepam, to an amino group. This can be achieved using tin (II) chloride under mild conditions with ultrasonication at room temperature . Industrial production methods typically involve the use of certified reference materials to ensure high accuracy and reliability in data analysis .
Chemical Reactions Analysis
7-Amino Flunitrazepam-13C,d3 undergoes several types of chemical reactions, including:
Reduction: The nitro group in Flunitrazepam is reduced to an amino group using tin (II) chloride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Oxidation: Although less common, oxidation reactions can occur under specific conditions.
Common reagents used in these reactions include tin (II) chloride for reduction and various organic solvents for substitution reactions. The major products formed from these reactions are typically derivatives of the parent compound, Flunitrazepam .
Scientific Research Applications
7-Amino Flunitrazepam-13C,d3 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied in environmental studies to monitor and analyze chemical pollutants.
Mechanism of Action
The mechanism of action of 7-Amino Flunitrazepam-13C,d3 is similar to that of Flunitrazepam. Benzodiazepines bind nonspecifically to benzodiazepine receptors BNZ1 and BNZ2. BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory . These receptors are coupled to gamma-aminobutyric acid-A (GABAA) receptors, enhancing the effects of GABA by increasing its affinity for the GABA receptor. This binding opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .
Comparison with Similar Compounds
7-Amino Flunitrazepam-13C,d3 is unique due to its isotopic labeling, which allows for more precise studies in various research fields. Similar compounds include:
7-Aminoflunitrazepam: The non-labeled version of the compound.
7-Aminoclonazepam: Another benzodiazepine derivative used in similar research applications.
Flunitrazepam: The parent compound used to treat severe insomnia and assist with anesthesia.
These compounds share similar chemical structures and pharmacological properties but differ in their specific applications and labeling.
Properties
Molecular Formula |
C16H14FN3O |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
7-amino-5-(2-fluorophenyl)-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3/i1+1D3 |
InChI Key |
LTCDLGUFORGHGY-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F |
Origin of Product |
United States |
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